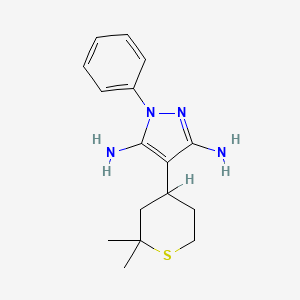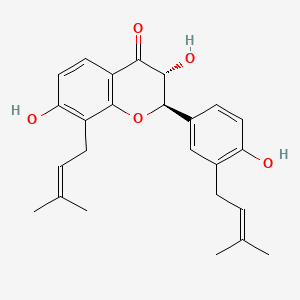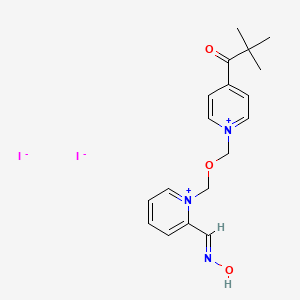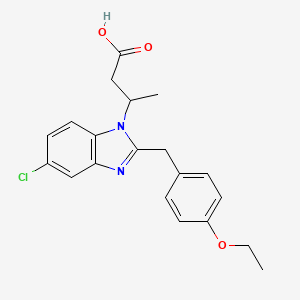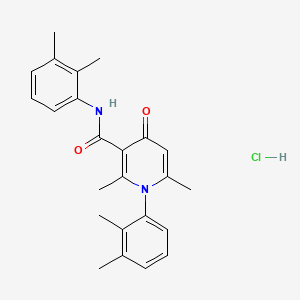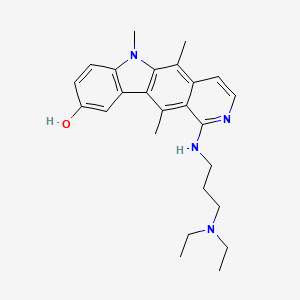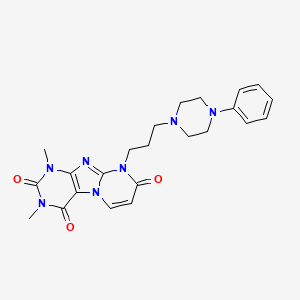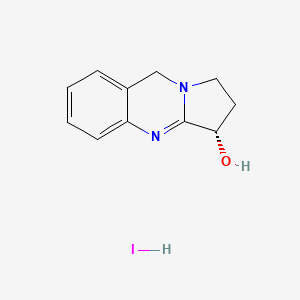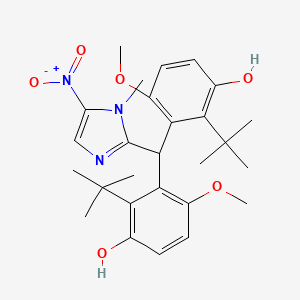
Phenol, 3,3'-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- is a complex organic compound that features a unique structure combining phenol and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common approach is the condensation reaction between a phenol derivative and an imidazole derivative under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and electrical conductivity.
Mecanismo De Acción
The mechanism of action of Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-methoxy-2-(1,1-dimethylethyl)-: Similar structure but lacks the imidazole moiety.
Imidazole, 1-methyl-5-nitro-: Contains the imidazole core but lacks the phenol and methoxy groups.
Uniqueness
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- is unique due to its combination of phenol and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
83940-42-5 |
|---|---|
Fórmula molecular |
C27H35N3O6 |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
2-tert-butyl-3-[(2-tert-butyl-3-hydroxy-6-methoxyphenyl)-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C27H35N3O6/c1-26(2,3)23-15(31)10-12-17(35-8)20(23)22(25-28-14-19(29(25)7)30(33)34)21-18(36-9)13-11-16(32)24(21)27(4,5)6/h10-14,22,31-32H,1-9H3 |
Clave InChI |
MHKOWDBRWYAGSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1C(C2=C(C=CC(=C2C(C)(C)C)O)OC)C3=NC=C(N3C)[N+](=O)[O-])OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


